1-(3,3-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol
Description
1-(3,3-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol is a fluorinated propanol derivative featuring a 3,3-dimethyl-substituted piperazine ring. Piperazine derivatives are well-documented for their roles in modulating receptor binding and pharmacokinetic properties, with fluorine substitution often enhancing metabolic stability and bioavailability .
Properties
Molecular Formula |
C9H19FN2O |
|---|---|
Molecular Weight |
190.26 g/mol |
IUPAC Name |
1-(3,3-dimethylpiperazin-1-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C9H19FN2O/c1-9(2)7-12(4-3-11-9)6-8(13)5-10/h8,11,13H,3-7H2,1-2H3 |
InChI Key |
XTGFXYMDRLRXGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCN1)CC(CF)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol typically involves the reaction of 3,3-dimethylpiperazine with a fluorinated alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(3,3-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(3,3-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated group can enhance its binding affinity and selectivity towards these targets, leading to specific biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine vs. Piperidine Core Modifications
A key structural distinction arises in analogs that replace the piperazine ring with a piperidine moiety. For example:
- 1-(3,3-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol (CAS 1855530-18-5, C₁₀H₂₀FNO) substitutes the piperazine with a 3,3-dimethylpiperidine ring. This modification may impact interactions with biological targets, such as enzymes or receptors requiring dual nitrogen coordination .
- 1-(3,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol (CAS 1851271-75-4, C₉H₁₉FN₂O) retains the piperazine core but shifts the methyl groups to the 3,4-positions.
Table 1: Core Structure Comparison
| Compound | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | Piperazine | 3,3-Dimethyl | C₉H₁₉FN₂O | 190.26 |
| 1-(3,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol | Piperazine | 3,4-Dimethyl | C₉H₁₉FN₂O | 190.26 |
| 1-(3,3-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol | Piperidine | 3,3-Dimethyl | C₁₀H₂₀FNO | 189.27 |
Substituent Variations on the Piperazine Ring
Aromatic and Bulky Substituents
- 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol hydrochloride () introduces a 3-chlorophenyl group on the piperazine and diphenyl groups on the propanol. The aromatic substituents enhance lipophilicity and may improve CNS penetration, while the hydrochloride salt increases aqueous solubility. This contrasts with the target compound’s simpler methyl groups, which prioritize metabolic stability over receptor affinity .
- 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol () incorporates a methoxyphenyl and naphthyloxy group, enabling π-π stacking interactions with aromatic residues in target proteins. Such features are absent in the target compound, highlighting a trade-off between complexity and synthetic accessibility .
Functional Group Modifications
- 1-[4-[2-(Diphenylmethoxy)ethyl]piperazinyl]-3-phenylpropan-2-one (Compound 18, ) replaces the hydroxyl group with a ketone, reducing hydrogen-bond donor capacity but increasing electrophilicity. This alteration could affect metabolic pathways, as ketones are prone to reduction or Schiff base formation .
- 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one (Compound 21, ) introduces a thioether and trifluoromethylpyridinyl group. The sulfur atoms enhance electron-withdrawing effects, while the CF₃ group improves resistance to oxidative metabolism .
Physicochemical and Pharmacokinetic Properties
- Hydrogen-Bonding Capacity: The hydroxyl group in the target compound provides a hydrogen-bond donor, critical for interactions with polar residues in binding pockets.
- Lipophilicity : Fluorine substitution in the target compound lowers polar surface area, enhancing membrane permeability. By contrast, analogs with bulky aromatic groups (e.g., diphenyl or naphthyl) exhibit higher logP values, favoring CNS activity but risking solubility limitations .
- Metabolic Stability : The 3,3-dimethylpiperazine group in the target compound may shield the nitrogen atoms from oxidative metabolism, extending half-life compared to analogs with unshielded piperazines (e.g., 3-chlorophenyl derivatives) .
Biological Activity
1-(3,3-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol is a synthetic organic compound characterized by its piperazine structure and a fluoropropanol side chain. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for 1-(3,3-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol is , with a molecular weight of 190.26 g/mol. The presence of the fluorine atom enhances its lipophilicity and stability, which may influence its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C9H19FN2O |
| Molecular Weight | 190.26 g/mol |
| IUPAC Name | 1-(3,3-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol |
| InChI Key | XYZCVHZEWVGNM-UHFFFAOYSA-N |
| SMILES | CC1CN(CCN1C)CC(CF)O |
The biological activity of 1-(3,3-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol is primarily attributed to its interaction with various molecular targets. Research indicates that compounds with piperazine structures often exhibit diverse pharmacological effects, including:
- Antimicrobial Activity : Some studies suggest that piperazine derivatives can act against bacterial and fungal pathogens.
- Antiviral Properties : The compound may inhibit viral replication through mechanisms involving protease inhibition.
Case Studies
- Antiviral Activity Against SARS-CoV-2 : Recent investigations have highlighted the potential of small molecules targeting the SARS-CoV-2 3CL protease, where derivatives similar to 1-(3,3-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol were screened for inhibitory effects. These studies identified compounds that bind effectively to the protease, suggesting a promising avenue for therapeutic development against COVID-19 .
- Tyrosinase Inhibition : A related study evaluated various piperazine derivatives for their inhibitory effects on Agaricus bisporus tyrosinase (AbTYR). Although this specific compound was not tested, similar structures showed significant inhibition rates (IC50 values) against tyrosinase, indicating potential applications in skin whitening and anti-melanogenic therapies .
Table 2: Inhibitory Effects on Tyrosinase
| Compound ID | IC50 (μM) | Remarks |
|---|---|---|
| Compound 26 | 0.18 | Competitive inhibitor |
| Kojic Acid | 17.76 | Reference compound |
Synthesis and Characterization
The synthesis of 1-(3,3-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol typically involves nucleophilic substitution reactions using appropriate reagents under controlled conditions. The stereochemistry of the piperazine moiety significantly affects its biological activity and receptor binding capabilities .
Pharmacological Applications
Research indicates that this compound may serve as a potential lead in drug development due to its unique structural features. Its application ranges from acting as a ligand in receptor binding studies to being explored for therapeutic effects in various disease models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
